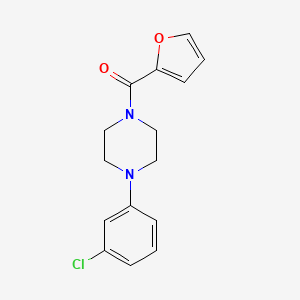

![molecular formula C13H11N3O2S B5547436 N-[2-(嘧啶-2-硫基)乙酰基]苯甲酰胺](/img/structure/B5547436.png)

N-[2-(嘧啶-2-硫基)乙酰基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide and related compounds often involves multi-step chemical reactions that may include condensation, cyclization, and functional group transformations. These synthetic routes are designed to introduce or modify specific functional groups, enabling the formation of the desired compound with high purity and yield. Techniques such as one-pot synthesis and catalytic reactions in water have been reported to enhance the efficiency of these processes, contributing to the development of environmentally friendly methodologies (Chidrawar, 2017).

Molecular Structure Analysis

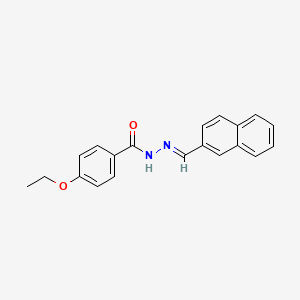

The molecular structure of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide is characterized by the presence of a pyrimidine ring, a thioether linkage, and an acetylbenzamide moiety. This arrangement influences the compound's electronic distribution, conformational preferences, and intermolecular interactions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often employed to elucidate the structural details of such molecules, providing insights into their stability, reactivity, and potential for forming complexes with metals or other organic compounds.

Chemical Reactions and Properties

Compounds like N-[2-(pyrimidin-2-ylthio)acetyl]benzamide participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are influenced by the compound’s functional groups, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. The reactivity patterns of these compounds are crucial for their application in synthetic chemistry and drug development (Elgemeie, 2020).

科学研究应用

用于抗癌活性的组蛋白脱乙酰酶抑制

N-[2-(嘧啶-2-硫基)乙酰基]苯甲酰胺衍生物因其作为组蛋白脱乙酰酶 (HDAC) 抑制剂的潜力而受到研究。这些化合物可以在亚微摩尔浓度下选择性地抑制 HDAC,从而导致癌细胞增殖受阻、组蛋白乙酰化、p21 蛋白表达、细胞周期停滞和细胞凋亡。这表明了抗癌药物开发的一个有希望的途径,一些衍生物已经进入临床试验 (Zhou 等人,2008 年)。

调节钾离子通道用于癫痫治疗

对 N-[2-(嘧啶-2-硫基)乙酰基]苯甲酰胺衍生物的研究还发现了它们作为 KCNQ2/Q3 钾离子通道开放剂的用途。这些通道与癫痫和疼痛等神经系统疾病有关。发现某些衍生物在这些疾病的动物模型中具有活性,突出了这些化合物在神经病学中的治疗潜力 (Amato 等人,2011 年)。

在药品质量控制中的分析应用

该化合物及其相关衍生物已用于分析方法,例如非水毛细管电泳,以分离和鉴定药物化合物及其杂质。此应用对于药物质量控制至关重要,以确保其安全性和有效性 (Ye 等人,2012 年)。

抗菌剂的放大

N-[2-(嘧啶-2-硫基)乙酰基]苯甲酰胺的衍生物已被探索用于增强抗菌剂(如博莱霉素)对细菌培养物功效的能力。这表明在开发更有效的抗菌疗法中发挥了作用,而这在抗生素耐药性日益严重的背景下变得越来越重要 (Brown 和 Iwai,1979 年)。

具有抗菌活性的过渡金属配合物

该化合物已被用于合成过渡金属配合物,该配合物对各种细菌菌株表现出有希望的抗菌活性。此应用为基于金属的抗菌剂开发开辟了新途径 (Fayyadh 等人,2022 年)。

作用机制

未来方向

属性

IUPAC Name |

N-(2-pyrimidin-2-ylsulfanylacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-11(9-19-13-14-7-4-8-15-13)16-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEADJBGNMZLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24781814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)